molecular formula C16H10BrN3O2 B11492664 5-(5-bromofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

5-(5-bromofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11492664
M. Wt: 356.17 g/mol
InChI Key: LCJCVZMHHVGMNU-UHFFFAOYSA-N
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Description

5-(5-bromofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole: is a heterocyclic compound that contains a furan ring, a pyrrole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the bromination of furan using bromine in the presence of a catalyst.

    Formation of the pyrrole ring: The pyrrole ring can be synthesized through the reaction of aniline with an aldehyde in the presence of an acid catalyst.

    Formation of the oxadiazole ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a nitrile in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling reaction temperature and pressure, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidation of the furan ring can lead to the formation of furanones.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amines.

    Substitution: Substitution of the bromine atom can lead to the formation of various substituted furans.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: The compound has shown potential antimicrobial activity against various pathogens.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it a potential lead compound for drug development.

Medicine

    Drug Development: The compound can be used as a scaffold for the development of new pharmaceuticals.

    Diagnostics: It can be used in the development of diagnostic agents.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Electronics: It can be used in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of 5-(5-bromofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-chlorofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
  • 5-(5-methylfuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
  • 5-(5-nitrofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Uniqueness

The presence of the bromine atom on the furan ring makes 5-(5-bromofuran-2-yl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole unique. This bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the combination of the furan, pyrrole, and oxadiazole rings provides a unique structural framework that can interact with various molecular targets.

Properties

Molecular Formula

C16H10BrN3O2

Molecular Weight

356.17 g/mol

IUPAC Name

5-(5-bromofuran-2-yl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H10BrN3O2/c17-14-8-7-13(21-14)16-18-15(19-22-16)11-3-5-12(6-4-11)20-9-1-2-10-20/h1-10H

InChI Key

LCJCVZMHHVGMNU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(O4)Br

Origin of Product

United States

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